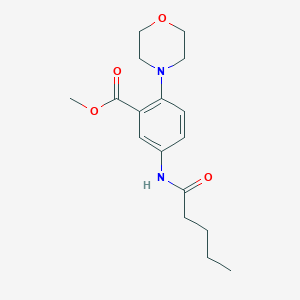
Methyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a pentanoylamino group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 2-hydroxybenzoate.
Introduction of the Morpholine Ring: The hydroxyl group of methyl 2-hydroxybenzoate is then substituted with a morpholine ring through a nucleophilic substitution reaction using morpholine and a suitable base.
Addition of the Pentanoylamino Group: The final step involves the acylation of the amine group on the morpholine ring with pentanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(morpholin-4-yl)benzoate: Lacks the pentanoylamino group, making it less versatile in certain reactions.
Methyl 5-(pentanoylamino)benzoate: Does not contain the morpholine ring, limiting its applications in specific chemical and biological studies.
Methyl 2-(morpholin-4-yl)-5-(butanoylamino)benzoate: Similar structure but with a shorter acyl chain, affecting its reactivity and properties.
Uniqueness
Methyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate is unique due to the presence of both the morpholine ring and the pentanoylamino group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H24N2O4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
methyl 2-morpholin-4-yl-5-(pentanoylamino)benzoate |
InChI |
InChI=1S/C17H24N2O4/c1-3-4-5-16(20)18-13-6-7-15(14(12-13)17(21)22-2)19-8-10-23-11-9-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,20) |
Clave InChI |
OGGLORLMWBHPOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


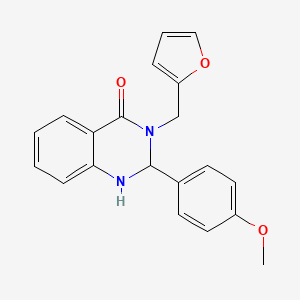

![2,2'-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol](/img/structure/B12484259.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12484267.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12484280.png)
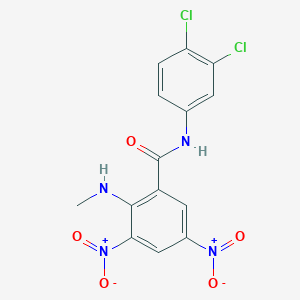
![N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12484292.png)
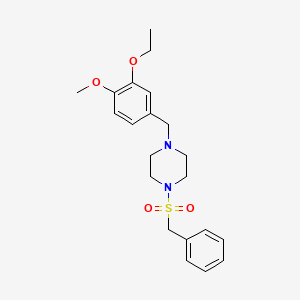
![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine](/img/structure/B12484309.png)
![N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12484315.png)
![{4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B12484319.png)
![2-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B12484331.png)
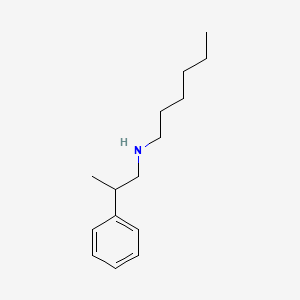
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484338.png)
